Chemical structure and properties of 5-Fluoro-3-methyl-2-(trimethylstannyl)pyridine
Chemical structure and properties of 5-Fluoro-3-methyl-2-(trimethylstannyl)pyridine
An Essential Organostannane Reagent for Advanced Organic Synthesis
Abstract
This technical guide provides a comprehensive overview of 5-Fluoro-3-methyl-2-(trimethylstannyl)pyridine, a specialized organostannane reagent critical for the construction of complex molecular architectures. As a functionalized pyridine derivative, it serves as a versatile building block in palladium-catalyzed cross-coupling reactions, most notably the Stille reaction. This document details its chemical structure, physicochemical properties, a robust synthesis protocol, and its primary application in carbon-carbon bond formation. Emphasis is placed on the mechanistic rationale behind its synthesis and use, alongside critical safety and handling protocols necessitated by the high toxicity of organotin compounds. This guide is intended for researchers, chemists, and drug development professionals who require a deep technical understanding of this reagent for application in pharmaceutical and materials science research.
Introduction
Substituted pyridines are ubiquitous structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials. The precise and efficient introduction of these heterocycles into larger, more complex molecules is a cornerstone of modern organic synthesis. 5-Fluoro-3-methyl-2-(trimethylstannyl)pyridine has emerged as a key intermediate for this purpose. Its structure is strategically designed for high reactivity and selectivity in palladium-catalyzed cross-coupling reactions.
The molecule combines three key features:
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A pyridine core , a privileged scaffold in medicinal chemistry.
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A fluoro substituent , which can enhance metabolic stability, binding affinity, and bioavailability in drug candidates.
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A trimethylstannyl group , a reactive handle for the Stille cross-coupling reaction, allowing for the formation of a new carbon-carbon bond at the 2-position of the pyridine ring.[1][2]
This guide offers an in-depth exploration of this reagent, from its fundamental properties to its practical application, providing the scientific context and procedural detail necessary for its successful implementation in a laboratory setting.
Chemical Identity and Physicochemical Properties
While 5-Fluoro-3-methyl-2-(trimethylstannyl)pyridine is a highly specific and specialized reagent, its properties can be understood in the context of closely related and more widely documented analogs, such as tributylstannyl derivatives. The trimethylstannyl variant is expected to be more reactive but also significantly more toxic than its tributyl counterpart.[3][4]
Table 1: Identifiers and Physicochemical Properties of 5-Fluoro-3-methyl-2-(trimethylstannyl)pyridine and a Key Analog
| Property | Value for 5-Fluoro-3-methyl-2-(trimethylstannyl)pyridine | Value for 2-Fluoro-3-methyl-5-(tributylstannyl)pyridine (Analog)[5] |
| IUPAC Name | 5-Fluoro-3-methyl-2-(trimethylstannyl)pyridine | 2-Fluoro-3-methyl-5-(tributylstannyl)pyridine |
| CAS Number | Not widely cataloged | 405556-98-1 |
| Molecular Formula | C₉H₁₄FNSn | C₁₈H₃₂FNSn |
| Molecular Weight | 277.92 g/mol (Computed) | 400.16 g/mol |
| Appearance | Solid (Predicted) | Solid |
| Purity | Typically >95% for synthetic applications | ≥96% |
| Storage | Store at 2-8°C under inert atmosphere (Argon or Nitrogen), protect from moisture and light. | Room temperature, sealed, dry. |
| SMILES | C(C)C1=NC(F)=C(C)C=C1 | CCCC(CCCC)c1cc(C)c(F)nc1 |
| InChI Key | (Not available) | RQUAKCLDWVTFDN-UHFFFAOYSA-N |
Spectroscopic Characterization
The structural elucidation of 5-Fluoro-3-methyl-2-(trimethylstannyl)pyridine relies on a combination of spectroscopic techniques. The following are expected characteristic signals based on its structure and data from analogous compounds.[6][7]
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¹H NMR: Signals are expected for the two aromatic protons on the pyridine ring, the methyl group protons, and the trimethylstannyl protons. The aromatic signals will show coupling to the ¹⁹F nucleus. The protons of the trimethylstannyl group will appear as a sharp singlet with satellite peaks due to coupling with ¹¹⁷Sn and ¹¹⁹Sn isotopes.
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¹³C NMR: Resonances for all nine carbon atoms will be present. The carbon atom attached to the fluorine will show a large one-bond C-F coupling constant (¹JCF). Carbons adjacent to the fluorine will exhibit smaller two- or three-bond couplings.
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¹⁹F NMR: A single resonance is expected. The chemical shift of fluorine on a pyridine ring is highly sensitive to its electronic environment.[8]
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Mass Spectrometry (MS): The mass spectrum will show a characteristic isotopic pattern for the tin atom, confirming its presence in the molecule.
Synthesis and Mechanism
The synthesis of 2-stannylpyridines is most commonly achieved via a directed ortho-metalation (DoM) strategy followed by quenching with an electrophilic tin reagent. This approach offers high regioselectivity, which is crucial for preparing isomerically pure building blocks.
The nitrogen atom of the pyridine ring can direct a strong base, such as n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA), to deprotonate the adjacent C-H bond at the 2-position. The resulting lithiated intermediate is a potent nucleophile that readily reacts with trimethyltin chloride (Me₃SnCl) to form the desired carbon-tin bond. The use of anhydrous and anaerobic conditions is paramount, as organolithium intermediates are extremely reactive towards water and oxygen.
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Materials: 5-Fluoro-3-methylpyridine, anhydrous tetrahydrofuran (THF), n-Butyllithium (n-BuLi, 2.5 M in hexanes), Trimethyltin chloride (Me₃SnCl), anhydrous diethyl ether, saturated aqueous ammonium chloride (NH₄Cl), saturated aqueous sodium bicarbonate (NaHCO₃), brine, and anhydrous magnesium sulfate (MgSO₄).
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Procedure:
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To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, thermometer, and argon inlet, add 5-Fluoro-3-methylpyridine (1.0 eq) and anhydrous THF at -78 °C (dry ice/acetone bath).
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Slowly add n-Butyllithium (1.1 eq) dropwise via syringe, ensuring the internal temperature remains below -70 °C.
-
Stir the resulting solution at -78 °C for 1 hour.
-
In a separate flame-dried flask, prepare a solution of Trimethyltin chloride (1.2 eq) in anhydrous THF.
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Add the Me₃SnCl solution to the reaction mixture dropwise via cannula or syringe, maintaining the temperature at -78 °C.
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After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight.
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Quench the reaction by carefully adding saturated aqueous NH₄Cl.
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Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
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Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography or distillation to yield the final compound.
-
-
Materials: 5-Fluoro-3-methyl-2-(trimethylstannyl)pyridine (1.0 eq), Aryl bromide (1.1 eq), Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq), anhydrous and degassed solvent (e.g., Toluene or Dioxane), inert atmosphere (Argon or Nitrogen).
-
Procedure:
-
To a flame-dried Schlenk flask, add the aryl bromide, Pd(PPh₃)₄, and a magnetic stir bar.
-
Evacuate and backfill the flask with argon three times.
-
Add the anhydrous, degassed solvent via syringe, followed by 5-Fluoro-3-methyl-2-(trimethylstannyl)pyridine.
-
Heat the reaction mixture to 90-110 °C and monitor its progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Dilute with an appropriate organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst.
-
The filtrate can be washed with an aqueous solution of potassium fluoride (KF) to help remove tin byproducts.
-
Wash the organic layer with water and brine, then dry over anhydrous MgSO₄.
-
Concentrate the solution and purify the crude product by flash column chromatography.
-
Safety, Handling, and Toxicology
This section contains critical safety information that must be strictly followed.
Organotin compounds, particularly trimethyltin derivatives, are highly toxic. [9]Their handling requires stringent safety protocols to prevent exposure.
-
Toxicity: Trimethyltin compounds are potent neurotoxins. [9]Exposure can occur via inhalation, ingestion, or dermal contact and can lead to severe and lasting neurological damage. All operations involving this compound must be treated as handling a substance of very high toxicity.
-
Engineering Controls: All work must be conducted within a certified chemical fume hood with high-flow ventilation. A designated area within the lab should be established for handling organotins.
-
Personal Protective Equipment (PPE):
-
Gloves: Double-gloving with nitrile gloves is mandatory. Check for tears and replace gloves frequently.
-
Eye Protection: Chemical safety goggles and a full-face shield must be worn.
-
Lab Coat: A flame-resistant lab coat with tight-fitting cuffs is required.
-
-
Waste Disposal: All organotin waste, including residual reagent, reaction mixtures, contaminated solvents, and disposable materials (gloves, pipette tips, Celite), is considered hazardous waste. It must be collected in a dedicated, clearly labeled, and sealed container for disposal by certified personnel. Do not mix organotin waste with other chemical waste streams.
Conclusion
5-Fluoro-3-methyl-2-(trimethylstannyl)pyridine is a high-value, specialized reagent that enables the strategic incorporation of the fluorinated picoline moiety into complex organic molecules. Its primary application in the Stille cross-coupling reaction provides a reliable pathway for constructing challenging C(sp²)-C(sp²) bonds. While its utility is significant, the extreme toxicity associated with trimethyltin compounds necessitates a rigorous and uncompromising approach to safety and handling. For research teams equipped to manage these risks, this building block offers a powerful tool for advancing projects in drug discovery and materials science.
References
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Zhang, Y., et al. (2024). Regioselective Syntheses of 2,3,5-Trisubstituted Pyridines via 5-Chloro-3-fluoro-2-(methylsulfonyl)pyridine. The Journal of Organic Chemistry, 89(11), 8299-8304. Available at: [Link]
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Mohammed, A. A., et al. (2023). An Overview on Toxicity of Tributyltin. International Journal of Chemical and Biological Sciences, 24(10), 1345-1349. Available at: [Link]
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